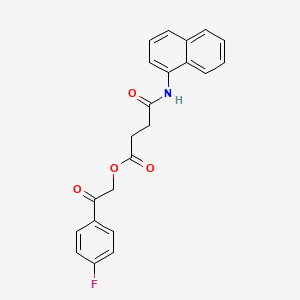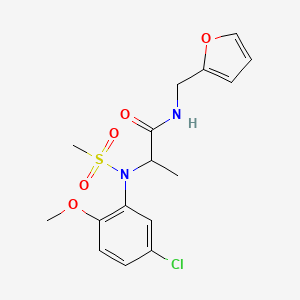![molecular formula C24H17Cl2NO5 B12471550 propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12471550.png)
propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorophenoxy and phthalimide groups, which contribute to its diverse reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with 3-chloro-4-nitrobenzene under basic conditions to form the chlorophenoxy intermediate.
Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization to Form the Phthalimide Ring: The amine intermediate undergoes cyclization with phthalic anhydride to form the phthalimide ring.
Esterification: The final step involves the esterification of the phthalimide carboxylic acid with isopropyl alcohol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Oxidation Reactions: Oxidation can occur at the isopropyl ester group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phthalimide ring may also play a role in binding to proteins or nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
- N-[3-CHLORO-4-(4-CHLOROPHENOXY)-PHENYL]-2-HYDROXY-3,5-DIIODOBENZAMIDE
Uniqueness
ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of chlorophenoxy and phthalimide groups, which provide distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C24H17Cl2NO5 |
|---|---|
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H17Cl2NO5/c1-13(2)31-24(30)14-3-9-18-19(11-14)23(29)27(22(18)28)16-6-10-21(20(26)12-16)32-17-7-4-15(25)5-8-17/h3-13H,1-2H3 |
Clé InChI |
RHRAGZWNZBOIEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471467.png)


![1-(2-Chloro-5-nitrophenyl)-2-[(4-ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12471481.png)
![N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12471490.png)


![N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12471503.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12471504.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471515.png)
![1-[4-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12471524.png)
![N,1-bis(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471528.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(heptan-4-ylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12471535.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471539.png)
